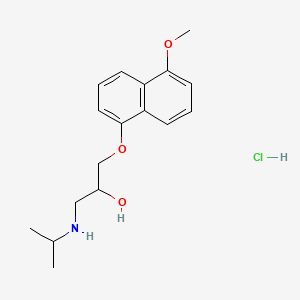

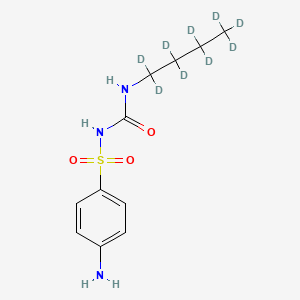

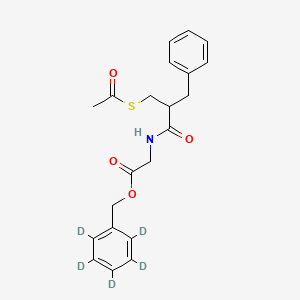

![molecular formula C14H12O2 B588219 1,2-Dihydro-5-methoxy-3H-benz[e]inden-3-one CAS No. 857552-15-9](/img/structure/B588219.png)

1,2-Dihydro-5-methoxy-3H-benz[e]inden-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2-Dihydro-5-methoxy-3H-benz[e]inden-3-one is a chemical compound with the molecular formula C14H12O2 . It is a side product in the preparation of 3-Hydroxy Benzopyrene and an intermediate in the synthesis of sterols related substances .

Molecular Structure Analysis

The molecular structure of 1,2-Dihydro-5-methoxy-3H-benz[e]inden-3-one can be represented by the InChI string:InChI=1S/C14H12O2/c1-16-14-8-12-10 (6-7-13 (12)15)9-4-2-3-5-11 (9)14/h2-5,8H,6-7H2,1H3 . The Canonical SMILES representation is COC1=CC2=C (CCC2=O)C3=CC=CC=C31 . Physical And Chemical Properties Analysis

The molecular weight of 1,2-Dihydro-5-methoxy-3H-benz[e]inden-3-one is 212.24 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . The compound has 2 hydrogen bond acceptors and 1 rotatable bond . Its topological polar surface area is 26.3 Ų .Applications De Recherche Scientifique

Antiviral Activity

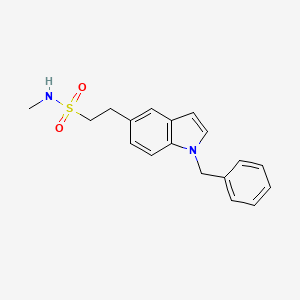

Indole derivatives, which include compounds like 1,2-Dihydro-5-methoxy-3H-benz[e]inden-3-one, have been reported to exhibit significant antiviral properties. These compounds have been synthesized and tested against a variety of RNA and DNA viruses, showing inhibitory activity and potential as therapeutic agents in viral infections .

Anti-inflammatory Potential

The indole scaffold is present in many compounds that have been explored for their anti-inflammatory effects. Novel indole derivatives have been synthesized and evaluated for their potential to treat inflammatory conditions, showing promising results in experimental models .

Anticancer Applications

Indole derivatives are also being investigated for their anticancer activities. The structural diversity of these compounds allows for the development of new therapeutic agents that can target various pathways involved in cancer progression .

Anti-HIV Properties

Some indole derivatives have been specifically designed and synthesized to combat HIV-1 and HIV-2 strains. These compounds have been tested in acutely infected cells and have shown to inhibit virus replication, highlighting their potential as anti-HIV agents .

Antioxidant Effects

The indole nucleus is a common feature in compounds with antioxidant properties. These compounds can neutralize free radicals and may be useful in preventing oxidative stress-related diseases .

Antimicrobial Activity

Indole derivatives have been found to possess broad-spectrum antimicrobial activities. This makes them valuable in the development of new antibiotics and antiseptics to combat resistant strains of bacteria .

Antidiabetic Activity

Research has indicated that certain indole derivatives can exhibit antidiabetic effects, offering a potential avenue for the treatment of diabetes through the modulation of metabolic pathways .

Antimalarial Potential

The fight against malaria has led to the exploration of indole derivatives as antimalarial agents. Their ability to inhibit the growth of Plasmodium species makes them candidates for the development of new antimalarial drugs .

Orientations Futures

Propriétés

IUPAC Name |

5-methoxy-1,2-dihydrocyclopenta[a]naphthalen-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-14-8-12-10(6-7-13(12)15)9-4-2-3-5-11(9)14/h2-5,8H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKIANJOZLXQKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2=O)C3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747656 |

Source

|

| Record name | 5-Methoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one | |

CAS RN |

857552-15-9 |

Source

|

| Record name | 5-Methoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

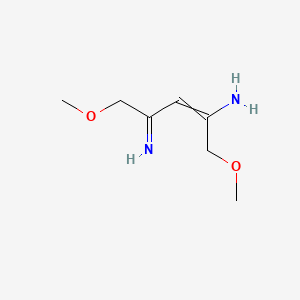

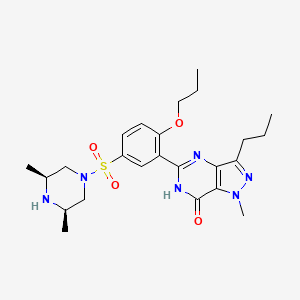

![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine](/img/structure/B588150.png)

![4-Azido-2,3,5,6-tetrafluoro-N-[3-(trimethoxysilyl)propyl]benzamide](/img/structure/B588153.png)